Iosumetic acid

Description

Historical Context of Triiodoaminoisophthalic Acid Derivatives in Research Imaging

The development of contrast media for medical imaging has a rich history, evolving from simple inorganic compounds to complex organic molecules. A significant advancement in this field was the synthesis of tri-iodinated benzene (B151609) ring derivatives. These compounds proved to be effective radiocontrast agents due to the high atomic weight and electron density of the iodine atoms, which attenuate X-rays, creating contrast in the resulting image.

One of the core structures utilized in the development of these agents is 5-amino-2,4,6-triiodoisophthaloyl dichloride. chemicalland21.com This compound serves as a precursor for a variety of contrast agents. The isophthalic acid backbone provides a stable scaffold to which three iodine atoms are attached, ensuring a high degree of radiopacity. The amino group offers a site for chemical modification, allowing for the attachment of various side chains. These modifications are crucial for tailoring the pharmacokinetic properties of the resulting molecule, such as its solubility, toxicity, and route of excretion. Through these modifications, researchers have been able to develop a range of contrast agents with specific diagnostic applications.

Chemical Identity and Structural Class of Iosumetic Acid in Research Databases

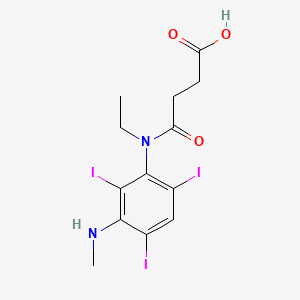

This compound is classified as a triiodoaminoisophthalic acid derivative. nih.gov Its chemical structure is characterized by a central benzene ring to which three iodine atoms are attached. This tri-iodinated core is a defining feature of many contrast agents. The molecule also contains an aminoisophthalic acid moiety, which is further substituted.

The systematic IUPAC name for this compound is 4-[N-ethyl-2,4,6-triiodo-3-(methylamino)anilino]-4-oxobutanoic acid. nih.gov This name precisely describes the arrangement of the various functional groups within the molecule. It is also identified in chemical databases by its CAS Registry Number, 37863-70-0. nih.govchemsrc.comgovinfo.gov

Below is a table summarizing the key chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 4-[N-ethyl-2,4,6-triiodo-3-(methylamino)anilino]-4-oxobutanoic acid nih.gov |

| CAS Number | 37863-70-0 nih.govchemsrc.comgovinfo.gov |

| Molecular Formula | C13H15I3N2O3 nih.govchemsrc.com |

| Molecular Weight | 627.98 g/mol nih.gov |

| Synonyms | Acido iosumetico, Acide iosumetique, N-ethyl-2',4',6'-triiodo-3'-(methylamino)succinanilic acid nih.govchemsrc.com |

Overview of Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on its potential as a contrast agent for imaging the hepatobiliary system. researchgate.net Early investigations would have centered on the synthesis and chemical characterization of the compound. Researchers would have explored various synthetic routes to produce this compound with high purity and yield.

Following its synthesis, in vitro studies would have been conducted to assess its fundamental properties. These studies would have included determining its solubility, stability, and radiopaque characteristics. Cell culture models would have been employed to investigate its interaction with hepatocytes and to understand its mechanism of uptake and excretion. core.ac.uk

Subsequent research would have progressed to in vivo studies in animal models. These studies are crucial for evaluating the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion. The primary goal of this research trajectory was to determine if this compound could be an effective and well-tolerated contrast agent for clinical use.

Significance of this compound as a Research Probe in Hepatobiliary Studies

The hepatobiliary system, which includes the liver, gallbladder, and bile ducts, plays a vital role in metabolism and waste excretion. Imaging this system is essential for diagnosing a wide range of conditions. This compound was investigated as a research probe specifically for its cholegraphic properties, meaning its ability to be excreted by the liver into the bile, thereby allowing for visualization of the biliary tree. researchgate.net

The significance of this compound in this context lies in its potential to provide detailed anatomical and functional information about the hepatobiliary system. By following the path of the contrast agent as it is processed by the liver and excreted into the bile ducts, researchers can assess liver function and identify abnormalities such as obstructions, leaks, or structural anomalies. nih.gov The development of such agents has been instrumental in advancing the field of diagnostic radiology, providing non-invasive methods for studying complex physiological processes. explorationpub.com

In-depth Scientific Article on this compound Cannot Be Generated Due to Lack of Publicly Available Research Data

A comprehensive review of available scientific literature and patent databases reveals insufficient specific data to construct a detailed article on the chemical compound this compound that adheres to the requested scientific outline. While the compound is identified as a tri-iodinated phenyl derivative formerly investigated as a potential contrast agent, publicly accessible information regarding its specific chemical synthesis, derivatization strategies, and application in targeted research is not available.

The detailed requirements for the article included specific sections on established synthetic methodologies, the development of analogs for structure-activity relationship (SAR) studies, and conjugation chemistry for targeted delivery and probes. Despite extensive searches for patents and scholarly articles directly related to this compound and its chemical name, N-Ethyl-2',4',6'-triiodo-3'-(methylamino)succinanilic acid, the necessary information to populate these sections could not be located.

General information on the synthesis of other iodinated contrast agents exists, often involving multi-step processes starting from nitro-aromatic precursors. These pathways typically include reduction of the nitro group, followed by iodination and subsequent acylation or alkylation to introduce desired side chains. However, the specific precursors, reaction pathways, and conditions for the synthesis of this compound are not detailed in the accessible literature. Similarly, there is no public record of research into the optimization of its synthesis for research-scale production.

Furthermore, the scientific record lacks any studies on the development of this compound analogs. Key research areas such as the modification of its functional groups to investigate structure-activity relationships (SAR) appear to be unpublished. This absence of data extends to isotopic labeling strategies; while general methods for the radioiodination of aromatic compounds are well-established for creating tracers for research, no specific application of these techniques to this compound has been documented.

Finally, there is no available information on the use of this compound in conjugation chemistry. The covalent attachment of small molecules like this compound to larger molecules, such as antibodies or polymers for targeted delivery or the creation of research probes, has not been described in the scientific literature.

Due to the lack of specific, verifiable data for each section of the requested outline, it is not possible to generate the thorough, informative, and scientifically accurate article as instructed.

Structure

3D Structure

Properties

CAS No. |

37863-70-0 |

|---|---|

Molecular Formula |

C13H15I3N2O3 |

Molecular Weight |

627.98 g/mol |

IUPAC Name |

4-[N-ethyl-2,4,6-triiodo-3-(methylamino)anilino]-4-oxobutanoic acid |

InChI |

InChI=1S/C13H15I3N2O3/c1-3-18(9(19)4-5-10(20)21)13-8(15)6-7(14)12(17-2)11(13)16/h6,17H,3-5H2,1-2H3,(H,20,21) |

InChI Key |

IGSPYLOKMDUVEX-UHFFFAOYSA-N |

SMILES |

CCN(C1=C(C=C(C(=C1I)NC)I)I)C(=O)CCC(=O)O |

Canonical SMILES |

CCN(C1=C(C=C(C(=C1I)NC)I)I)C(=O)CCC(=O)O |

Other CAS No. |

37863-70-0 |

Synonyms |

iosumetic acid N-ethyl-2',4',6'-triiodo-3'-(methylamino)succinanilic acid |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Research

Conjugation Chemistry for Targeted Research Delivery and Probes

Lipid Conjugates for Membrane Interaction Studies

The conjugation of Iosumetic acid to lipid molecules creates amphiphilic structures that can be incorporated into model membranes, such as liposomes or supported lipid bilayers. These conjugates are valuable tools for investigating how a bulky, iodine-rich molecule interacts with and affects the biophysical properties of the lipid membrane.

The primary synthetic route involves an amide coupling reaction between the carboxylic acid of this compound and an amine-containing lipid, such as phosphatidylethanolamine (B1630911) (PE). This reaction is typically mediated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activates the carboxyl group for nucleophilic attack by the lipid's primary amine. nih.govnih.gov The resulting conjugate anchors the this compound moiety at the membrane interface, allowing for detailed study of its influence on membrane structure and function.

Research findings from studies on similar membrane-interacting molecules suggest that the introduction of a large, polar headgroup like this compound could induce significant changes in membrane properties. mdpi.com Key parameters investigated include the lipid phase transition temperature (Tm), membrane fluidity, and surface charge. For example, the bulky nature of the this compound headgroup might disrupt the ordered packing of lipid acyl chains, leading to a decrease in the phase transition temperature and an increase in membrane fluidity. mdpi.comnih.gov

Table 1: Hypothetical Biophysical Effects of this compound-Lipid Conjugate on Model Membranes

This interactive table summarizes potential research findings from the analysis of a model lipid bilayer (e.g., DPPC) incorporating an this compound-phosphatidylethanolamine (Iosumetic-PE) conjugate. Data is illustrative of typical results in membrane interaction studies.

| Parameter Measured | Control Membrane (DPPC) | Membrane with 5 mol% Iosumetic-PE | Rationale for Change |

| Phase Transition Temp (Tm) | 41.5 °C | 38.2 °C | The bulky this compound headgroup disrupts ordered gel-phase lipid packing, favoring the liquid-crystalline phase at a lower temperature. |

| Membrane Fluidity (Anisotropy) | 0.35 (Gel Phase) | 0.28 (Gel Phase) | Decreased anisotropy indicates increased rotational freedom for embedded probes, signifying higher fluidity due to packing defects. |

| Zeta Potential | -5 mV | -25 mV | The exposed carboxylic acid and other polar groups on the this compound moiety increase the negative surface charge of the membrane. nih.gov |

These studies provide insight into how such molecules distribute within the lipid bilayer and alter its fundamental characteristics, which is crucial for understanding their potential interactions with cellular membranes. nih.gov

Polymer-Based Conjugates for Controlled Release in Experimental Systems

Conjugating this compound to a polymer backbone is a strategy employed in experimental systems to control its release over time. nih.gov This approach is particularly useful for maintaining a sustained concentration of the compound in a research setting, thereby avoiding the large fluctuations associated with periodic administration. nih.gov Biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) or poly(ethylene glycol) (PEG) are often used for these applications. nih.gov

The synthesis of these conjugates typically involves forming an ester or amide bond between the carboxylic acid of this compound and a hydroxyl or amine group on the polymer. The choice of linker can determine the release mechanism; for instance, an ester linkage is susceptible to hydrolysis, allowing for the gradual release of this compound as the bond breaks in an aqueous environment. dovepress.com

Table 2: Illustrative Release Profiles of this compound from Different Polymer Conjugates

This interactive table presents hypothetical data from an in vitro experiment measuring the cumulative release of this compound from two different polymer-based systems over 48 hours in a phosphate-buffered saline (PBS, pH 7.4) solution.

| Time (hours) | Cumulative Release from PEG Conjugate (%) | Cumulative Release from PLGA Conjugate (%) |

| 2 | 35.2 | 8.1 |

| 8 | 68.5 | 22.4 |

| 24 | 92.1 | 45.7 |

| 48 | 98.9 | 65.3 |

These polymer-based systems are designed to offer predictable release kinetics, a critical feature for experimental models requiring stable and sustained exposure to the compound under investigation. dovepress.com

Molecular and Cellular Mechanisms of Interaction in Preclinical Models

Interactions with Hepatic Transporter Systems in In Vitro and Ex Vivo Models

The hepatic disposition of xenobiotics like Iosumetic acid is critically dependent on a coordinated series of transport proteins located on the sinusoidal (blood-facing) and canalicular (bile-facing) membranes of hepatocytes. While direct experimental data for this compound is limited, the behavior of other iodinated contrast agents allows for informed inferences about its likely interactions with these systems. Studies on various triiodobenzene derivatives in perfused rat livers confirm that these agents undergo diffusion into hepatocytes, cellular accumulation, and active transport into the bile jst.go.jp.

Specific in vitro studies detailing the interaction between this compound and Organic Anion Transporting Polypeptides (OATPs) are not available in the reviewed literature. However, OATPs, particularly OATP1B1 and OATP1B3 located on the sinusoidal membrane of human hepatocytes, are essential for the uptake of a wide array of amphipathic organic compounds from the blood nih.govcapes.gov.br. This uptake is the rate-determining step for the hepatic clearance of many substances.

Other contrast agents are known OATP substrates. For instance, the MRI contrast agent gadoxetate is transported by OATP1B1 and OATP1B3 nih.goveuropa.eu. Early studies also identified the cholecystographic agent iodipamide (B1672019) as a substrate for hepatic organic anion transport systems nih.govnih.gov. Given that this compound must enter hepatocytes to be excreted into the bile, it is highly probable that it serves as a substrate for one or more OATP family members. This transporter-mediated uptake is the necessary first step for its function as a cholangiographic agent radiopaedia.orgappliedradiology.com.

Table 1: Overview of Hepatic OATP Transporters

| Transporter | Localization | Function | Known Contrast Agent Substrates |

|---|---|---|---|

| OATP1B1 | Sinusoidal (basolateral) membrane of hepatocytes | Mediates hepatic uptake of endogenous compounds (e.g., bilirubin (B190676), bile acids) and numerous drugs (e.g., statins). solvobiotech.com | Gadoxetate, [99mTc]mebrofenin nih.govcore.ac.uk |

| OATP1B3 | Sinusoidal (basolateral) membrane of hepatocytes | Shares many substrates with OATP1B1 but also transports larger molecules like cholecystokinin-8 (CCK-8). plos.org | Gadoxetate, [99mTc]mebrofenin nih.govcore.ac.uk |

Direct experimental evidence examining the efflux of this compound via Multidrug Resistance-Associated Protein 2 (MRP2) is not present in the sourced documents. MRP2 (also known as ABCC2) is an ATP-dependent efflux pump located on the apical (canalicular) membrane of hepatocytes solvobiotech.comsolvobiotech.com. Its primary role is to secrete organic anions, particularly conjugated compounds like bilirubin glucuronides and drug conjugates, from the hepatocyte into the bile solvobiotech.comnih.gov.

This transporter is a logical candidate for the biliary excretion of this compound. In vitro and in vivo studies have confirmed that other imaging agents depend on MRP2 for their biliary elimination. For example, the biliary excretion of the MRI contrast agents gadoxetate and B22956/1 is mediated by MRP2 nih.goveuropa.eunih.gov. The SPECT agent [99mTc]mebrofenin is also primarily excreted into the bile by MRP2 core.ac.uk. Therefore, it is mechanistically plausible that after uptake into the hepatocyte, this compound is actively transported into the bile canaliculi by MRP2, which would enable visualization of the biliary tract.

Table 2: Overview of the MRP2 Efflux Transporter

| Transporter | Localization | Function | Known Contrast Agent Substrates |

|---|---|---|---|

| MRP2 (ABCC2) | Canalicular (apical) membrane of hepatocytes; apical membrane of renal proximal tubule cells and enterocytes. solvobiotech.comevotec.com | ATP-dependent efflux of organic anions and conjugated metabolites into bile and urine. solvobiotech.comnih.gov | Gadoxetate, B22956/1, [99mTc]mebrofenin nih.govcore.ac.uknih.gov |

There are no specific studies found in the literature that investigate the interaction between this compound and the Bile Salt Export Pump (BSEP; ABCB11). BSEP is the primary transporter responsible for secreting monovalent bile salts from hepatocytes into the bile and is a major driving force of bile flow solvobiotech.combioivt.com. Inhibition of BSEP by xenobiotics can lead to the intracellular accumulation of cytotoxic bile salts, resulting in cholestasis and drug-induced liver injury (DILI) bioivt.cominotiv.comnih.gov. Consequently, evaluating BSEP inhibition is a key component of safety assessment for new drugs evotec.comresearchgate.net. While BSEP is critical for bile salt transport, its substrate specificity is relatively narrow compared to MRP2, and its involvement in the transport of non-bile acid drugs is limited solvobiotech.com. Without direct experimental data, any potential interaction between this compound and BSEP remains speculative.

Intracellular Distribution and Compartmentation in Cultured Cells

Research detailing the specific intracellular distribution and compartmentalization of this compound within cultured cells was not found. Methodologies exist to study the subcellular localization of compounds, such as using differential centrifugation of mechanically disrupted cells or fluorescence microscopy with labeled analogues nih.govnih.gov. Based on its function as a hepatobiliary contrast agent, the expected pathway for this compound involves transit through the cytoplasm from the basolateral membrane, where uptake occurs, to the apical membrane for excretion. Significant accumulation or sequestration within specific organelles like mitochondria or the nucleus is not its intended purpose and would likely be counterproductive to its efficient biliary excretion.

Modulation of Intracellular Pathways in Experimental Systems

No information was found in the reviewed scientific literature to suggest that this compound modulates specific intracellular signaling pathways. Such pathways, which include complex cascades like the MAPK/ERK or PI3K/Akt pathways, are involved in regulating fundamental cellular processes such as proliferation, apoptosis, and metabolism mdpi.comresearchgate.netnih.gov. Investigation into pathway modulation typically requires dedicated studies to assess changes in protein phosphorylation, gene expression, or other downstream effects following cellular exposure to a compound. Such research has not been published for this compound.

Theoretical Receptor-Ligand Binding Models for this compound

A search of the available literature did not yield any theoretical receptor-ligand binding models, such as molecular docking or computational simulations, for this compound. Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a transporter or receptor jscimedcentral.comasianjpr.com. These models generate potential binding poses and use scoring functions to estimate binding affinity, providing insights that can guide drug design and explain interactions at a molecular level ijpras.commdpi.com. The creation of such a model for this compound would require knowledge of its specific protein targets and the use of specialized software to simulate the interaction, but no such studies have been published.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Determinants for Transporter Affinity and Substrate Specificity

The interaction of iopanoic acid, a related compound, with transporters is influenced by its structural features. For instance, the absence of a substituent at position 5 of its molecular structure allows it to bind to serum albumin for transport to the liver. drugbank.com The specificity of transporters for their substrates can be remarkably high, yet subtle changes in the transporter's amino acid sequence or the substrate's structure can dramatically alter this specificity. nih.govelifesciences.org

The tri-iodinated phenyl moiety is a cornerstone of many contrast agents. nih.gov This structural feature is critical for the primary function of these molecules in medical imaging. The benzene (B151609) ring provides a stable scaffold for the three iodine atoms. nih.gov The high atomic number of iodine (Z=53) is responsible for the high X-ray absorption coefficient, a key property for contrast media. nih.gov The reactivity and biological interactions of halogenated compounds are significantly influenced by the nature of the halogen and the carbon-halogen bond. acs.org In the context of transporter interactions, the bulky and lipophilic nature of the tri-iodinated phenyl group plays a significant role in how the molecule is recognized and handled by transporter proteins. For instance, in the development of a tri-iodinated lidocaine (B1675312) analogue, the addition of three iodine atoms was shown to significantly enhance its imaging signal while retaining its ability to bind to nerve channels. nih.gov

The presence of both a carboxylic acid and an amine group is a well-established requirement for recognition by certain transporters, such as the L-type amino acid transporter 1 (LAT1). researchgate.net These functional groups, which are typically charged at physiological pH, play a crucial role in the binding of substrates to the transporter. escholarship.org The interaction of these groups with conserved residues in the transporter's binding site is a key determinant of affinity. escholarship.org While some studies have suggested that modifications to the carboxylic acid group, such as esterification, could be tolerated, other research has confirmed the essential nature of the free carboxyl and amino groups for high-affinity binding to LAT1. researchgate.net The organic moiety of a carboxylate, which includes these functional groups, significantly influences its physicochemical properties and, consequently, its transport across membranes. mdpi.com

Computational Modeling for Activity Prediction in Research Contexts

Computational modeling has become an indispensable tool in understanding the complex interactions between molecules like iopanoic acid and biological systems. frontiersin.org Methods such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) provide atomistic-level insights into these interactions, which are often difficult to obtain through experimental means alone. frontiersin.orgacs.org These computational approaches are crucial for rational drug design and for predicting the activity of novel compounds. acs.orgresearchgate.net

Ligand-based drug design (LBDD) is a powerful strategy employed when the three-dimensional structure of the target protein is unknown. mdpi.com This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. LBDD methods, such as pharmacophore modeling and QSAR, utilize a set of known active ligands to build a model that defines the essential structural features required for activity. mdpi.com This model can then be used to virtually screen large compound libraries to identify new potential hits. mdpi.com Pharmacophore models, in particular, represent the 3D arrangement of essential features that a molecule must possess to bind to a specific target. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of a ligand to a protein. researchgate.netmdpi.com The calculated binding energy provides a measure of the strength of the interaction. mdpi.com Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted complex and to observe the dynamic behavior of the system over time. researchgate.netplos.org These simulations provide detailed insights into the interactions between the ligand and the transporter protein at an atomic level, helping to understand the structural basis of substrate specificity and transport mechanisms. acs.orgnih.gov For example, docking studies with a tri-iodinated lidocaine analogue showed strong interactions with residues in the S6 transmembrane helices of sodium channels, which are critical for channel gating. nih.gov

Design Principles for Enhanced Research Probe Properties

The design of effective research probes requires careful consideration of several factors to ensure high sensitivity, selectivity, and appropriate response mechanisms. nih.gov A fluorescent probe, for instance, typically consists of a recognition site, a fluorophore, and a sensing mechanism. researchgate.net The design strategy often involves selecting fluorophores that are resistant to oxidation and reaction groups that are highly specific for the target analyte. nih.gov The goal is to create probes that can be used for reliable in vitro and in vivo sensing and imaging. nih.govresearchgate.net For probes intended to interact with specific transporters, design principles would focus on optimizing the structural features identified through SAR and computational studies to maximize affinity and specificity. This could involve modifying the core scaffold to enhance interactions with key residues in the transporter's binding pocket or to improve the probe's physicochemical properties for better cell permeability and target engagement.

Advanced Analytical Methodologies for Iosumetic Acid Research

Chromatographic Separation and Quantification in Biological Matricesevotec.comchemrxiv.orgaip.org

Chromatographic techniques are fundamental for the separation and quantification of Iosumetic Acid and its metabolites from complex biological samples. drawellanalytical.com These methods offer high sensitivity and selectivity, which are essential for accurate analysis. chemicalpapers.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound in biological fluids. sigmaaldrich.com The method's adaptability allows for its use with various detectors, enhancing its utility. A typical HPLC method for the quantification of compounds similar to this compound involves a reversed-phase C18 column with a mobile phase consisting of an acidic buffer and organic solvents like methanol (B129727) and acetonitrile. jrespharm.com Detection is often achieved using a photodiode array (PDA) or UV detector at specific wavelengths. jrespharm.comcore.ac.uk

For the analysis of complex biological samples, a sample preparation step is often required to remove interfering substances. drawellanalytical.comchemicalpapers.com This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). drawellanalytical.comchemicalpapers.com The choice of sample preparation technique depends on the nature of the sample matrix and the analyte's properties. drawellanalytical.com

Table 1: Illustrative HPLC Method Parameters for Analysis of Related Iodinated Compounds

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetic acid, methanol, acetonitrile |

| Detection | UV at 304 nm jrespharm.com |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Run Time | 12-60 minutes core.ac.uk |

This table presents a generalized set of HPLC conditions based on methods for similar compounds and is for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profilingaip.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for identifying and quantifying this compound and its metabolites with high sensitivity and specificity. nih.govnih.gov This technique is particularly valuable for metabolite profiling in various biological matrices, including plasma and urine. evotec.comcriver.com High-resolution mass spectrometry (HRMS) coupled with LC provides accurate mass measurements, which aids in the elucidation of elemental compositions of metabolites. criver.comthermofisher.com

The process of metabolite profiling involves the detection and identification of drug-related material in a biological sample. evotec.comcriver.com This can be categorized into different tiers, from identifying major metabolites to a comprehensive profile of all detectable metabolic products. evotec.com The use of stable isotope-labeled internal standards can help to correct for matrix effects, which are common in biological samples. nih.gov

Table 2: Common LC-MS Parameters for Iodinated Contrast Media Analysis

| Parameter | Specification |

|---|---|

| Ionization Source | Electrospray Ionization (ESI) nih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF), Triple Quadrupole (QqQ) |

| Scan Mode | Full Scan, Multiple Reaction Monitoring (MRM) acs.org |

| Polarity | Positive and/or Negative Ion Mode nih.gov |

| Collision Energy | Optimized for each metabolite |

This table summarizes typical LC-MS parameters used for the analysis of iodinated contrast agents.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analogsevotec.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. nih.gov However, due to the low volatility of compounds like this compound, a derivatization step is necessary to convert them into more volatile analogs suitable for GC analysis. sigmaaldrich.comnih.gov Silylation is a common derivatization technique where active hydrogens in polar functional groups are replaced with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

The derivatized analytes are then separated on a GC column and detected by a mass spectrometer. thaiscience.info The resulting mass spectra provide characteristic fragmentation patterns that can be used for identification. sigmaaldrich.com This method is particularly useful for identifying and quantifying trace amounts of the compound and its metabolites. researchgate.netnih.gov

Table 3: Example of a GC-MS Derivatization and Analysis Protocol

| Step | Procedure |

|---|---|

| Derivatization Reagent | N,O-bis(trimethyl-silyl)-trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) sigmaaldrich.comnih.gov |

| Reaction Conditions | Incubation at a specific temperature (e.g., 37°C or 60°C) for a set time nih.gov |

| GC Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

This table outlines a general procedure for the derivatization and GC-MS analysis of polar analytes.

Spectroscopic Techniques for Structural Characterization and Interaction Analysis

Spectroscopic techniques are indispensable for the structural elucidation of this compound and for studying its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. chemrxiv.org For iodinated contrast agents like this compound, NMR can provide detailed information about their conformation, which is crucial for understanding their interaction with biological systems. nih.govijop.net Both 1D and 2D NMR experiments can be employed to assign proton (¹H) and carbon (¹³C) chemical shifts and to determine through-bond and through-space correlations. chemrxiv.org

Variable-temperature NMR studies can be used to investigate dynamic processes and determine the energy barriers associated with conformational changes. unibas.it Isotopic labeling with ¹³C and ¹⁵N can enhance NMR sensitivity and aid in the structural analysis of larger molecules or complexes. sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and widely used technique for the quantitative analysis and purity assessment of compounds that absorb light in the UV and visible regions. bioglobax.comtechnologynetworks.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. bioglobax.com

This technique is valuable for determining the concentration of this compound in solutions and for assessing its purity by comparing its spectrum to that of a reference standard. researchgate.netnist.gov A calibration curve is typically generated by measuring the absorbance of several standard solutions of known concentrations at a fixed wavelength. pro-analytics.net The presence of impurities can often be detected by changes in the shape or position of the absorption bands. researchgate.net

Table 4: Typical Application of UV-Vis Spectroscopy for Purity and Quantification

| Application | Description |

|---|---|

| Quantification | Determination of concentration using a calibration curve based on the Beer-Lambert law. pro-analytics.net |

| Purity Check | Comparison of the sample's UV-Vis spectrum against a pure standard to detect impurities. researchgate.net |

| Wavelength Scan | Identification of the wavelength of maximum absorbance (λmax) for optimal sensitivity. |

This table highlights the primary uses of UV-Vis spectroscopy in the analysis of chemical compounds.

Fluorescence Spectroscopy for Molecular Probes

Fluorescence spectroscopy is a highly sensitive analytical technique used to study fluorescent molecules, known as fluorophores. In the context of this compound research, this methodology would be pivotal, particularly if the compound itself possesses intrinsic fluorescent properties or is conjugated with a fluorescent probe. researchgate.net A fluorescent probe is a fluorophore designed to respond to a specific stimulus or to localize within a particular biological environment. researchgate.net The use of such probes allows for the visualization and study of molecular interactions and microenvironments at a cellular or even subcellular level. thermofisher.commdpi.com

The process involves exciting the molecular probe with light of a specific wavelength, which is then absorbed, causing the molecule to move to a higher energy electronic state. As it returns to its ground state, it emits light at a longer wavelength; this emitted light is the fluorescence that is detected. researchgate.net The intensity and wavelength of the emitted fluorescence can provide information about the concentration, location, and environment of the probe. europa.eu

For this compound, researchers could develop a fluorescently-labeled analog to act as a molecular probe. This would enable the study of its interactions with biological targets, such as proteins or nucleic acids, in real-time within living cells. nih.gov Changes in the fluorescence signal upon binding could yield data on binding affinity and kinetics. Techniques like Fluorescence Lifetime Imaging (FLT) could further enhance these studies by measuring the time a fluorophore spends in the excited state, providing information that is independent of the probe's concentration and can reveal subtle molecular interactions. thermofisher.com

Radiometric and Isotopic Tracing Techniques in In Vitro and Animal Studies

Radiometric and isotopic tracing are indispensable tools in pharmaceutical research for quantitatively assessing the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. nih.gov These techniques involve labeling the compound of interest, such as this compound, with a radioactive isotope. The radiolabeled compound is chemically identical to the parent drug and thus follows the same physiological pathways, but its radioactive decay allows for highly sensitive detection and quantification in various biological samples. nih.gov

Development of 123I- and 124I-Labeled this compound Analogs

Given that this compound is an iodinated compound, the development of analogs labeled with radioactive isotopes of iodine, such as Iodine-123 (¹²³I) and Iodine-124 (¹²⁴I), is a logical and powerful strategy for in vivo research.

Iodine-123 (¹²³I) is a gamma-emitter with a half-life of 13.2 hours, making it suitable for Single Photon Emission Computed Tomography (SPECT) imaging. A ¹²³I-labeled this compound analog would allow for non-invasive imaging studies in preclinical models to visualize its distribution to target organs and tissues. researchgate.net

Iodine-124 (¹²⁴I) is a positron-emitter with a longer half-life of 4.2 days. This makes it ideal for Positron Emission Tomography (PET) imaging, which offers higher sensitivity and spatial resolution than SPECT. nih.gov Labeling this compound with ¹²⁴I would facilitate detailed and quantitative in vivo biodistribution studies over several days, providing critical data on target engagement and pharmacokinetics. nih.govchemrxiv.org

The development process involves synthesizing the this compound analog where a stable iodine atom is replaced with ¹²³I or ¹²⁴I. This strategy allows researchers to track the molecule's journey through the body and its accumulation in various organs non-invasively. chemrxiv.org

Autoradiography in Tissue Distribution Research

Autoradiography is a high-resolution imaging technique used to visualize the distribution of a radiolabeled substance within thin sections of tissue. wuxiapptec.com Following the administration of a radiolabeled this compound analog to an animal model, quantitative whole-body autoradiography (QWBA) provides a comprehensive, visual, and quantitative map of the compound's distribution across all organs and tissues. nih.govmdpi.com

The process involves taking sagittal sections of the frozen animal carcass at various time points post-administration. These sections are then exposed to a phosphor imaging plate, which captures the radioactive decay. wuxiapptec.comeuropa.eu The resulting image, or autoradiograph, reveals the precise location and concentration of radioactivity, highlighting tissues where the drug or its metabolites have accumulated. nih.gov This technique is crucial for identifying potential target organs for efficacy as well as organs that might be susceptible to toxicity. wuxiapptec.com It also provides essential data for calculating radiation dosimetry for human studies. researchgate.net

The table below illustrates the type of quantitative data that would be generated from a hypothetical QWBA study of a ¹²⁴I-labeled this compound analog in rats.

| Tissue | 2h Post-Dose | 24h Post-Dose | 96h Post-Dose |

|---|---|---|---|

| Blood | 150.5 | 45.2 | 5.1 |

| Liver | 1250.8 | 670.3 | 80.6 |

| Kidney | 980.2 | 450.9 | 55.7 |

| Lung | 450.6 | 180.1 | 20.3 |

| Spleen | 300.1 | 150.7 | 18.9 |

| Brain | 10.3 | 2.1 | 0.5 |

| Tumor | 650.4 | 890.5 | 450.2 |

Note: The data in this table is for illustrative purposes only and represents the kind of results obtained from a QWBA study. It is not actual experimental data for this compound.

Bioanalytical Method Validation for Research Applications

Before a bioanalytical method can be used to generate data for pivotal research or regulatory submissions, it must undergo a rigorous validation process to demonstrate that it is reliable and reproducible for its intended purpose. europa.eulabmanager.com Bioanalytical method validation ensures the integrity of the quantitative data generated from biological matrices like plasma, serum, or tissue homogenates. europa.eunih.gov

The validation of an assay for this compound, typically using a technique like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), would involve assessing a comprehensive set of parameters as defined by regulatory bodies. labmanager.comnih.gov

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte (this compound) in the presence of other components in the sample, such as metabolites or matrix components. researchgate.net

Accuracy: The closeness of the measured concentration values to the true concentration. It is typically expressed as a percentage of the nominal value. researchgate.net

Precision: The degree of scatter or agreement between a series of measurements of the same sample, evaluated at both intra-day and inter-day levels. researchgate.net

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The range of this curve defines the lower and upper limits of quantification (LLOQ and ULOQ). nih.gov

Stability: The chemical stability of this compound in the biological matrix under various conditions that samples may experience, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures. researchgate.netnih.gov

Matrix Effect: The influence of matrix components on the ionization of the analyte in mass spectrometry, which can cause suppression or enhancement of the signal. europa.eu

Recovery: The efficiency of the extraction process used to isolate this compound from the biological matrix. researchgate.net

The table below summarizes typical acceptance criteria for these validation parameters.

| Parameter | Acceptance Criteria |

|---|---|

| Accuracy | Mean value should be within ±15% of the nominal concentration (±20% at LLOQ). |

| Precision | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |

| Selectivity | No significant interfering peaks at the retention time of the analyte in blank samples. |

| LLOQ | The lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV). |

| Stability | Mean concentrations of stability samples must be within ±15% of the nominal concentration. |

Note: These criteria are based on general regulatory guidance (e.g., FDA, EMA) and are standard in the pharmaceutical industry. europa.eueuropa.eu

Preclinical Research Applications and in Vitro/in Vivo Models

Role as a Mechanistic Probe in Drug-Induced Liver Injury (DILI) Research

Drug-induced liver injury (DILI) is a significant concern in drug development, and the inhibition of hepatic transporters, particularly the bile salt export pump (BSEP), is recognized as an important mechanism contributing to DILI. nih.govnih.gov

Cellular assays are widely used to assess BSEP inhibition and investigate cholestasis mechanisms. These assays often employ membrane vesicles overexpressing BSEP or sandwich-cultured human hepatocytes (SCHHs) to quantify the inhibition of bile acid transport. nih.govnih.gov Inhibition of BSEP can lead to the accumulation of toxic bile acids within hepatocytes, potentially causing liver damage. nih.govnih.gov While Iosumetic acid is a known liver transporter substrate, specific detailed research findings, such as IC50 values for BSEP inhibition or its direct application as a mechanistic probe in cellular assays to discern cholestatic mechanisms, are not provided in the search results. Studies in this area typically involve using prototypical probe substrates (e.g., taurocholic acid for BSEP) and known inhibitors to establish concentration-dependent inhibition. evotec.com

Investigation of hepatic drug accumulation in experimental models is crucial for understanding drug disposition and potential DILI. Intracellular drug concentrations in hepatocytes are influenced by hepatic physiology and the physicochemical properties of a drug, as well as the activity of various uptake and efflux transporters. kuleuven.be While this compound, as a liver transporter substrate, undergoes hepatic uptake and biliary excretion, specific detailed research findings on its use as a mechanistic probe to investigate hepatic drug accumulation in experimental models are not available. Research in this area often focuses on quantifying the unbound drug concentration within hepatocytes and its impact on drug metabolism and toxicity. kuleuven.be

Biotransformation and Pharmacokinetics in Research Models

Identification of Metabolic Pathways of Iosumetic Acid in Non-Human Systems

The metabolic fate of iodinated contrast agents, including this compound, is generally characterized by limited biotransformation due to their highly polar nature. These compounds are often designed for rapid excretion with minimal interaction with metabolic enzymes.

Specific detailed research findings on Phase I metabolic transformations of this compound, such as oxidation, reduction, or hydrolysis, in non-human systems are not extensively documented in the readily available scientific literature. Generally, highly polar, water-soluble compounds like many iodinated contrast media tend to undergo limited Phase I metabolism, being primarily eliminated unchanged or via conjugation reactions.

Similarly, comprehensive data detailing specific Phase II conjugation reactions, such as glucuronidation or sulfation, for this compound in non-human systems are not widely reported. While Phase II reactions are common for many xenobiotics, the predominant elimination pathway for iodinated contrast agents often involves direct renal or biliary excretion of the parent compound.

Characterization of Drug-Metabolizing Enzymes Involved in this compound Biotransformation in Animal Models

The specific drug-metabolizing enzymes (e.g., cytochrome P450 enzymes, UGTs, SULTs) directly involved in the biotransformation of this compound in animal models have not been extensively characterized or reported in the public domain. Given the general pharmacokinetic properties observed for many iodinated contrast agents, which are typically excreted largely unchanged, significant enzymatic metabolism may not be the primary clearance mechanism.

Excretion Pathways and Mass Balance Studies in Preclinical Species

Research in preclinical species has provided insights into the primary excretion pathways of this compound. In studies involving rats, it was observed that this compound is predominantly eliminated via the biliary route. Specifically, following intravenous administration, a substantial portion of the dose was rapidly excreted into the bile.

Table 1: Biliary Excretion of this compound in Rats

| Species | Route of Administration | Time to Maximum Biliary Concentration | Percentage of Dose Excreted into Bile | Reference |

| Rats | Intravenous | 15 minutes | 84% | nih.gov |

This finding indicates that biliary excretion is a major elimination pathway for this compound in rodents. Preclinical excretion studies, including mass balance studies, are routinely conducted in drug development to quantify drug-related material in various excreta (urine, feces, expired air) and tissues, providing a comprehensive understanding of a compound's elimination profile nih.govwikipedia.org. For this compound, the significant biliary excretion suggests its classification as a compound primarily eliminated via the hepatobiliary system.

Interspecies Extrapolation of Metabolic Profiles for Comparative Research

Interspecies extrapolation is a critical aspect of preclinical research, aiming to predict human pharmacokinetic behavior from animal data nih.govnih.gov. For compounds like this compound, where detailed metabolic pathways in animal models may be limited or largely involve direct excretion, interspecies extrapolation typically relies on understanding the primary elimination routes and comparing physiological parameters across species.

Computational and Theoretical Modeling in Iosumetic Acid Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations are fundamental theoretical methods used to investigate the electronic structure and reactivity of molecules. These calculations involve solving the Schrödinger equation for a given molecule, providing detailed information about its energy levels, electron distribution, and orbital characteristics quantumzeitgeist.com. Key QC methods include ab initio quantum chemistry, density functional theory (DFT), and molecular simulation taylorfrancis.com.

For Iosumetic acid, QC calculations can elucidate its intrinsic electronic properties. For instance, the analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's chemical reactivity and stability researchgate.net. The energy difference between HOMO and LUMO, known as the band gap (BG), is inversely related to chemical reactivity; a smaller band gap often indicates higher reactivity researchgate.net.

Furthermore, QC calculations can explore non-covalent interactions (NCI) using methods like the reduced density gradient (RDG) researchgate.net. Such analyses are crucial for understanding intermolecular forces that govern a compound's interactions with its environment or other biomolecules. DFT, often employing basis sets like DFT/B3LYP/6-31(d, p), is a commonly used approach to assess the stability and reactivity of chemical compounds researchgate.net. These computational tools are essential for predicting how this compound might behave in various chemical environments and its propensity for specific reactions.

Predictive Modeling of ADME (Absorption, Distribution, Metabolism, Excretion) in Research Contexts

Predictive modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component in the research and development of chemical compounds, particularly in drug discovery, where unfavorable ADME profiles are a major cause of compound failure nih.govnih.govdiva-portal.org. In silico ADME models utilize machine learning and quantitative structure-activity relationship (QSAR) approaches to forecast a molecule's pharmacokinetic behavior in biological systems nih.govgreenstonebio.comeuropa.eu.

These models can predict various ADME-related properties, including:

Absorption: Human intestinal absorption, Caco-2 permeability. nih.goveuropa.eu

Distribution: Blood-brain barrier (BBB) permeation, plasma protein binding, volume of distribution. nih.govgreenstonebio.comeuropa.eu

Metabolism: Liver microsomal stability, identification of metabolic pathways and soft spots. nih.gov

Excretion: Elimination half-life. nih.gov

Tools like ADMET-AI use graph neural networks (Chemprop-RDKit) trained on extensive datasets to compute physicochemical properties and predict ADME characteristics, often providing predictions as probabilities or direct values greenstonebio.com. The application of such models to this compound allows researchers to anticipate its behavior within biological systems, such as its likelihood of being absorbed, how it distributes throughout the body, how it is metabolized, and how it is eliminated. This early prediction helps in prioritizing research directions and understanding potential systemic interactions without extensive experimental work nih.govnih.gov.

While specific ADME data for this compound from computational models were not found in the provided sources, the types of predictions that can be made are summarized below.

Table 1: Illustrative ADME Properties Predictable by In Silico Models

| ADME Property | Type of Prediction | Relevance to this compound Research |

| Human Intestinal Absorption | Probability of absorption | Indicates oral bioavailability potential. |

| Blood-Brain Barrier (BBB) Permeation | Probability of crossing BBB | Relevant for compounds targeting CNS or avoiding CNS side effects. |

| Plasma Protein Binding | Percentage unbound in plasma | Influences drug distribution and availability at target sites. |

| Metabolic Stability | Half-life in liver microsomes | Predicts how quickly the compound is broken down by the body. |

| Volume of Distribution | Volume (L/kg) | Indicates how widely the compound distributes in the body. |

| Elimination Half-Life | Time (hours) | Determines dosing frequency and duration of action. |

| Solubility | LogS, aqueous solubility | Affects absorption and formulation. |

Network Analysis of Metabolic Pathways Influenced by this compound

Network analysis of metabolic pathways provides a systems-level understanding of how a chemical compound might interact with and influence cellular metabolism. Metabolic networks represent the complex web of biochemical reactions within an organism, including the flow of metabolites and the enzymatic reactions that facilitate these transformations numberanalytics.comgenome.jpfrontiersin.org.

Methods for reconstructing and analyzing metabolic networks include:

Genome-scale metabolic modeling: Uses genomic data to identify metabolic genes, reactions, and pathways, integrating them into comprehensive network models numberanalytics.com.

Metabolic flux analysis (MFA): Measures the rates of metabolic reactions, offering insights into metabolite flux through the network numberanalytics.comfrontiersin.org.

Network topology analysis: Examines the structure of the metabolic network to identify key features such as "hubs" (highly connected nodes) and "bottlenecks" (points of limited flow) numberanalytics.comfrontiersin.org.

The integration of "omics" data (e.g., transcriptomics, proteomics, metabolomics) is crucial for reconstructing accurate metabolic networks, providing information on gene expression, protein abundance, and metabolite concentrations numberanalytics.com. Machine learning algorithms can be applied for network inference, flux prediction, and phenotype prediction based on omics data numberanalytics.com.

For this compound, network analysis could be employed to:

Identify specific metabolic pathways that are potentially perturbed or modulated by the compound.

Understand the systemic impact of this compound on cellular energy production, biosynthesis, or degradation processes.

Pinpoint key enzymes or metabolites that act as central nodes (hubs) in pathways influenced by this compound, which could represent potential targets for further investigation.

Predict how this compound might alter metabolic fluxes, thereby affecting cellular phenotypes.

This approach moves beyond individual reactions to provide a holistic view of a compound's metabolic interactions.

In Silico Screening for Novel Binding Partners and Biological Targets

In silico screening, particularly virtual screening (VS), is a computational technique used to identify potential binding partners and biological targets for a chemical compound from large libraries of molecules nih.gov. This approach significantly accelerates the discovery process by reducing the number of compounds that need to be experimentally tested.

Key methodologies in in silico screening include:

Molecular Docking: A widely used method that predicts the preferred orientation of a ligand (like this compound) when bound to a receptor (a protein or enzyme) to form a stable complex nih.govnih.gov. The three main goals of molecular docking are pose prediction, virtual screening for novel drug candidates, and binding affinity prediction using scoring functions nih.gov.

Structure-Based Drug Design (SBDD): Relies on the three-dimensional structural information of target proteins to design or identify ligands that can bind with high affinity and specificity nih.gov.

AI/Machine Learning Models: Advanced tools, such as AlphaFold2, are increasingly used to predict protein-protein interactions and identify potential binding partners, even for previously uncharacterized interactions biorxiv.orgosaka-u.ac.jpelifesciences.org. These models can screen thousands of proteins to identify those with a high probability of interacting with a given compound or protein biorxiv.orgosaka-u.ac.jp.

For this compound, in silico screening can be applied to:

Identify novel biological targets: By docking this compound against databases of known protein structures, potential receptors or enzymes it might interact with can be predicted.

Discover new binding partners: If this compound is known to interact with a certain class of proteins, in silico methods can screen for other proteins within that class or even across the proteome that share similar binding characteristics.

Predict binding affinity: Scoring functions associated with docking simulations can estimate the strength of the interaction between this compound and its predicted targets, helping to prioritize candidates for experimental validation nih.gov.

This computational approach offers a cost-effective and rapid way to hypothesize the molecular mechanism of action for this compound by identifying the macromolecules it is most likely to bind to.

Future Directions and Emerging Research Avenues for Iosumetic Acid

Iosumetic acid, a member of the tri-iodophenyl class of molecules, has historically been utilized in the context of medical imaging as a contrast agent. researchgate.net However, the evolution of advanced research methodologies opens up new possibilities for exploring the biological interactions and potential applications of this and similar chemical structures beyond their established use. This article focuses on the prospective application of cutting-edge research fields to the study of this compound, envisioning future research that could unlock a deeper understanding of its properties and potentially new utilities.

Q & A

Q. What are the best practices for synthesizing and characterizing this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ combinatorial chemistry or targeted synthetic routes (e.g., esterification, amidation) to generate derivatives. Characterize purity via NMR (>95% homogeneity), LC-MS, and elemental analysis. For SAR, prioritize functional group variations and correlate them with bioassay results using multivariate statistical tools (e.g., PCA or cluster analysis) .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s bioavailability across in vitro and in vivo models?

- Methodological Answer : Reconcile discrepancies by cross-validating models:

- In vitro : Simulate physiological conditions (e.g., serum protein binding, pH gradients) using Caco-2 cell monolayers for permeability assays.

- In vivo : Perform pharmacokinetic studies (e.g., AUC, Cmax) in rodent models with controlled diets to minimize metabolic variability. Use Bayesian meta-analysis to integrate data and identify confounding variables (e.g., transporter protein interactions) .

Q. What statistical approaches are suitable for analyzing non-linear dose-response data in this compound toxicity studies?

- Methodological Answer : Apply mixed-effects models or generalized additive models (GAMs) to account for heteroscedasticity and threshold effects. For outliers, use robust regression (e.g., Huber loss function). Validate assumptions via residual plots and leverage bootstrapping to estimate confidence intervals for EC50/LC50 values .

Q. How can researchers optimize experimental protocols to mitigate batch-to-batch variability in this compound formulations?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Process Controls : Standardize synthesis parameters (e.g., temperature, solvent purity) and use in-line PAT (Process Analytical Technology) for real-time monitoring.

- Analytical Validation : Employ orthogonal methods (e.g., DSC for crystallinity, XRD for polymorphism) to detect physicochemical variations. Use ANOVA with post-hoc Tukey tests to compare batch means .

Q. What strategies are effective for resolving conflicting mechanistic hypotheses about this compound’s interaction with lipid bilayers?

- Methodological Answer : Combine biophysical techniques:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics and affinity.

- Molecular Dynamics (MD) Simulations : Model lipid bilayer penetration and free energy profiles.

- Fluorescence Anisotropy : Assess membrane fluidity changes. Triangulate data to distinguish between adsorption vs. transmembrane diffusion mechanisms .

Data Reporting and Reproducibility

Q. How should raw data from this compound experiments be archived to ensure reproducibility?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Include experimental conditions (e.g., temperature, humidity), instrument calibration logs, and reagent lot numbers.

- Repositories : Deposit datasets in discipline-specific platforms (e.g., Zenodo for chemistry, Figshare for biology) with persistent DOIs. Use open formats (e.g., .csv, .txt) for raw data .

Q. What are the ethical considerations for citing unpublished or preprint studies on this compound in review articles?

- Methodological Answer : Clearly label unpublished/preprint sources and assess their methodological rigor (e.g., peer-reviewed protocols, sample size justification). Avoid overinterpretation; emphasize the provisional nature of findings. Cross-reference with published studies to contextualize claims .

Tables for Reference

Table 1 : Key Parameters for this compound Stability Testing

| Parameter | Recommended Method | Acceptable Range |

|---|---|---|

| pH Range | Phosphate buffer titration | 2.0–10.0 |

| Temperature | Thermostatted water bath | 25°C ± 0.5°C |

| Analytical Technique | HPLC-UV (λ = 254 nm) | Retention time ± 2% |

Table 2 : Common Statistical Tests for Dose-Response Data

| Data Type | Test | Software Implementation |

|---|---|---|

| Non-linear | Four-parameter logistic (4PL) | GraphPad Prism, R (drc) |

| Heteroscedastic | Weighted least squares | Python (SciPy) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.